molecular formula C11H14N2O4 B2496590 2-(Diethylamino)-5-nitrobenzoic acid CAS No. 727718-14-1

2-(Diethylamino)-5-nitrobenzoic acid

Cat. No.: B2496590
CAS No.: 727718-14-1
M. Wt: 238.243
InChI Key: GFWRJXGWOSGFEZ-UHFFFAOYSA-N
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Description

2-(Diethylamino)-5-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a diethylamino group and a nitro group attached to a benzene ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-5-nitrobenzoic acid typically involves the nitration of diethylaminobenzoic acid. One common method includes the following steps:

    Nitration: Diethylaminobenzoic acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. This introduces the nitro group at the desired position on the benzene ring.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Major Products Formed

    Reduction: 2-(Diethylamino)-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(Diethylamino)-5-nitrobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group can also participate in interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)-4-nitrobenzoic acid
  • 2-(Diethylamino)-3-nitrobenzoic acid
  • 2-(Diethylamino)-6-nitrobenzoic acid

Uniqueness

2-(Diethylamino)-5-nitrobenzoic acid is unique due to the specific positioning of the nitro and diethylamino groups on the benzene ring, which influences its chemical reactivity and biological activity. This specific arrangement can result in different pharmacological properties compared to its isomers.

Biological Activity

2-(Diethylamino)-5-nitrobenzoic acid is an organic compound with significant biological activity, particularly in pharmacology. It is characterized by a diethylamino group and a nitro group attached to a benzoic acid structure, with the molecular formula C11H14N2O4C_{11}H_{14}N_{2}O_{4} and a molecular weight of 238.24 g/mol. This compound has been studied for its interactions with various biological systems and its potential therapeutic applications.

Chemical Structure

The structural formula of this compound includes:

  • A benzene ring .
  • A carboxylic acid group .
  • A diethylamino group .
  • A nitro substituent .

This unique combination enhances its solubility and reactivity, contributing to its distinct biological activities.

Pharmacological Potential

Research indicates that this compound exhibits notable pharmacological activities, including:

  • Anti-tumor effects : Studies suggest that derivatives of this compound may possess anti-cancer properties, making them candidates for further drug development.
  • Enzyme inhibition : The compound has shown potential in inhibiting specific enzymes, which could be useful in treating diseases related to enzyme dysregulation.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Its functional groups influence binding affinities to proteins and other biological targets, which is critical for understanding its therapeutic potential.

Case Study 1: Anti-Tumor Activity

A study published in Molecular Pharmacology explored the anti-tumor effects of this compound derivatives. The findings indicated that certain modifications to the compound's structure enhanced its cytotoxicity against cancer cell lines. The research highlighted the importance of structure-activity relationships (SAR) in optimizing the compound's therapeutic efficacy .

Case Study 2: Enzyme Inhibition

In a separate investigation, the inhibitory potential of this compound on acetylcholinesterase (AChE) was assessed. The results demonstrated that the compound exhibited competitive inhibition with an IC50 value of approximately 50 µM, indicating its potential as a lead compound for developing AChE inhibitors .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of compounds structurally similar to this compound:

Compound NameMolecular FormulaKey Features
4-Nitrobenzoic AcidC7H6N2O2Contains a nitro group at the para position; used in dye synthesis.
5-Amino-2-nitrobenzoic AcidC7H8N2O4Features an amino group; investigated for pharmacological properties.
5-Dimethylamino-2-nitrobenzoic AcidC9H10N2O4Similar structure with dimethylamino substitution; studied for chemical reactivity.

What sets this compound apart from these similar compounds is its specific combination of both diethylamino and nitro groups on the benzoic acid framework, enhancing its solubility and reactivity profile compared to others .

Properties

IUPAC Name

2-(diethylamino)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-3-12(4-2)10-6-5-8(13(16)17)7-9(10)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWRJXGWOSGFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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